Product packaging for Phenol, 4-[(ethylthio)methyl]-(Cat. No.:CAS No. 35037-63-9)

Phenol, 4-[(ethylthio)methyl]-

Cat. No.: B166515
CAS No.: 35037-63-9
M. Wt: 168.26 g/mol
InChI Key: ZXBVUALKQWYHAG-UHFFFAOYSA-N
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Description

Phenol, 4-[(ethylthio)methyl]- is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . Its structure features a phenolic ring substituted with an (ethylthio)methyl group, a functional motif of significant interest in synthetic and materials chemistry. Compounds with phenol and thioether groups in proximity have demonstrated value as building blocks for more complex molecules and as ligands or hosts in supramolecular chemistry due to their electron-rich oxygen and nitrogen (in related aza-analogues) atoms, which can coordinate to metal ions . Researchers utilize this compound and its derivatives in the development of novel materials, including phenolic resins and benzoxazine dimers, which can be precursors to high-performance polymers . The presence of the sulfur atom in the thioether group can influence the electronic properties of the phenol and may be explored for its reactivity in further chemical transformations. This product is provided as a high-purity material for research and development purposes. It is intended for laboratory use by qualified professionals only. This product is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B166515 Phenol, 4-[(ethylthio)methyl]- CAS No. 35037-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVUALKQWYHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466819
Record name Phenol, 4-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35037-63-9
Record name Phenol, 4-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Molecular Structure Elucidation via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and its electronic environment can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Phenol (B47542), 4-[(ethylthio)methyl]- provides specific information about the number, environment, and connectivity of hydrogen atoms. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are predicted based on established principles and data from analogous structures.

The key proton environments in the molecule are:

The phenolic hydroxyl proton (-OH).

The two sets of aromatic protons on the para-substituted benzene (B151609) ring.

The methylene (B1212753) protons of the benzylic group (-CH₂-S).

The methylene protons of the ethyl group (-S-CH₂-CH₃).

The methyl protons of the ethyl group (-CH₂-CH₃).

The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring, appearing as two doublets. The protons ortho to the hydroxyl group (H-2, H-6) will be shielded relative to the protons ortho to the electron-withdrawing C-S group (H-3, H-5). The benzylic methylene protons and the ethyl group protons will exhibit characteristic shifts and coupling patterns. For comparison, the benzylic protons in the related compound Bis-(4-hydroxybenzyl)sulfide appear as a singlet at δ 3.72 ppm.

Predicted ¹H NMR Data for Phenol, 4-[(ethylthio)methyl]-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂-CH~ 1.25Triplet3H~ 7.4
-S-CH ₂-CH₃~ 2.50Quartet2H~ 7.4
Ar-CH ₂-S~ 3.65Singlet2HN/A
-OH ~ 5.0-6.0 (variable)Singlet (broad)1HN/A
Ar-H (ortho to -OH)~ 6.80Doublet2H~ 8.5
Ar-H (ortho to -CH₂SEt)~ 7.20Doublet2H~ 8.5

Note: Data are predicted values and may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

For Phenol, 4-[(ethylthio)methyl]- , six distinct carbon signals are expected: four for the aromatic ring (two quaternary and two protonated) and three for the alkyl side chain. The carbon attached to the hydroxyl group (C-1) will be the most deshielded among the aromatic carbons. Data from the analogous Bis-(4-hydroxybenzyl)sulfide shows the phenolic C-OH at δ 156.2 ppm and the benzylic -CH₂-S carbon at δ 35.4 ppm, providing a solid basis for prediction.

Predicted ¹³C NMR Data for Phenol, 4-[(ethylthio)methyl]-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-C H₃~ 14.8
-S-C H₂-CH₃~ 26.5
Ar-C H₂-S~ 36.0
C -H (ortho to -OH)~ 116.0
C -H (ortho to -CH₂SEt)~ 130.5
C -CH₂SEt~ 131.0
C -OH~ 155.5

Note: Data are predicted values and may vary based on solvent.

Two-Dimensional NMR Techniques for Connectivity Assessment

To unequivocally confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Phenol, 4-[(ethylthio)methyl]- , a COSY spectrum would show a strong cross-peak between the triplet at ~1.25 ppm and the quartet at ~2.50 ppm, confirming the ethyl group's -CH₂-CH₃ connectivity. It would also show a correlation between the two aromatic doublets, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals: the triplet at ~1.25 ppm to the carbon at ~14.8 ppm (-CH₃), the quartet at ~2.50 ppm to the carbon at ~26.5 ppm (-S-CH₂-), the singlet at ~3.65 ppm to the carbon at ~36.0 ppm (Ar-CH₂-), and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include:

The benzylic protons (Ar-CH₂-) showing a cross-peak to the aromatic quaternary carbon (C-4) and the aromatic carbons ortho to it (C-3, C-5).

The methylene protons of the ethyl group (-S-CH₂-) showing a correlation to the benzylic carbon (Ar-CH₂-).

These 2D NMR experiments, when used in combination, provide an unambiguous and comprehensive picture of the molecular structure, confirming the identity of Phenol, 4-[(ethylthio)methyl]- .

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For Phenol, 4-[(ethylthio)methyl]- , the FTIR spectrum would be characterized by several key absorption bands. The O-H stretching vibration of the phenol group is particularly prominent, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net In dilute solutions, a sharper "free" O-H stretch may be observed around 3600 cm⁻¹. researchgate.netpsu.edu The spectrum of the related Bis-(4-hydroxybenzyl)sulfide shows a strong O-H stretch at 3285 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups will appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

Predicted FTIR Data for Phenol, 4-[(ethylthio)methyl]-

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Aromatic C=C Stretch1500 - 1610Medium-Strong
C-O Stretch (Phenolic)1200 - 1260Strong
C-S Stretch (Thioether)600 - 800Weak-Medium
p-Substituted Ring Bend800 - 860Strong

Note: Data are predicted values. Actual peak positions and intensities can be influenced by the physical state of the sample (solid, liquid) and intermolecular interactions like hydrogen bonding.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. wiley.com Therefore, symmetric and non-polar bonds often produce strong Raman signals.

In the Raman spectrum of Phenol, 4-[(ethylthio)methyl]- , the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1600 cm⁻¹, are expected to be intense. The C-S stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ range. rsc.org The sulfur atom's presence can also influence the electronic properties of the aromatic ring, potentially leading to enhancement effects, especially in techniques like Surface-Enhanced Raman Spectroscopy (SERS) where the molecule is adsorbed onto a metal surface. semanticscholar.orgresearchgate.net

Predicted Key Raman Shifts for Phenol, 4-[(ethylthio)methyl]-

Vibrational ModePredicted Raman Shift (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3050 - 3070Strong
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Aromatic Ring Breathing~ 1600Strong
Aromatic C=C Stretch~ 1585Medium
C-S Stretch (Thioether)600 - 800Medium

Note: Data are predicted values. Intensities are relative and can be affected by experimental conditions such as excitation wavelength.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For Phenol, 4-[(ethylthio)methyl]-, with a chemical formula of C₉H₁₂OS, the theoretical exact mass can be calculated. An HRMS analysis would aim to measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula and distinguishing it from other isobaric compounds.

Table 1: Illustrative HRMS Data for Phenol, 4-[(ethylthio)methyl]-

ParameterValue
Chemical Formula C₉H₁₂OS
Theoretical Exact Mass 168.0609 g/mol
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Theoretical m/z 169.0687
Hypothetical Measured m/z 169.0685
Mass Accuracy (ppm) -1.18

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds. Phenols can sometimes exhibit poor peak shape and thermal instability in GC systems. To overcome this, derivatization is often employed. A common strategy for phenols is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and improve chromatographic performance. The resulting trimethylsilyl (B98337) (TMS) ether is more amenable to GC analysis.

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that acts as a molecular fingerprint. For the underivatized Phenol, 4-[(ethylthio)methyl]-, fragmentation would likely involve cleavage of the ethylthio group and rearrangements of the aromatic ring.

Table 2: Hypothetical GC-MS Fragmentation Data for Phenol, 4-[(ethylthio)methyl]-

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
168[M]⁺ (Molecular Ion)
107[M - C₂H₅S]⁺
77[C₆H₅]⁺
61[C₂H₅S]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a triple quadrupole mass spectrometer, is highly effective for the selective and sensitive analysis of compounds in complex matrices. In this technique, the compound is first separated by liquid chromatography and then detected by the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the molecular ion or a protonated adduct), which is then fragmented in the collision cell (q2). The resulting product ions are then analyzed by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides high specificity and sensitivity.

Table 3: Illustrative LC-MS/MS Parameters for Phenol, 4-[(ethylthio)methyl]-

ParameterValue
Precursor Ion (Q1) 169.1 m/z ([M+H]⁺)
Collision Energy 20 eV
Product Ion 1 (Q3) 107.1 m/z
Product Ion 2 (Q3) 77.1 m/z

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for determining the purity of Phenol, 4-[(ethylthio)methyl]- and for its preparative isolation. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The phenolic nature of the compound allows for strong UV absorbance, making a UV detector a suitable choice for detection.

Table 4: Representative HPLC Method for Purity Analysis of Phenol, 4-[(ethylthio)methyl]-

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Advanced Sample Preparation and Extraction Procedures (e.g., monoethylene glycol extraction, QuEChERS)

The accurate quantification and characterization of "Phenol, 4-[(ethylthio)methyl]-" in various matrices necessitate robust and efficient sample preparation and extraction procedures. The complexity of environmental and biological samples often requires advanced techniques to isolate the target analyte from interfering compounds. This section explores the theoretical application of monoethylene glycol (MEG) extraction and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of "Phenol, 4-[(ethylthio)methyl]-". It is important to note that while these methods are established for similar compounds, their specific application to "Phenol, 4-[(ethylthio)methyl]-" is not widely documented in existing scientific literature. The procedures outlined below are therefore based on the physicochemical properties of the analyte and the established principles of these extraction techniques.

Monoethylene Glycol (MEG) Extraction

Monoethylene glycol is a polar solvent with a high boiling point, making it suitable for extracting polar and semi-polar compounds. madhavchemicals.com Its use in the natural gas industry to dehydrate gas streams highlights its affinity for polar molecules like water. ishtarcompany.com For "Phenol, 4-[(ethylthio)methyl]-", which possesses a polar phenolic hydroxyl group, MEG extraction could be a viable method, particularly for its removal from non-polar matrices. The presence of the ethylthio group adds a degree of non-polarity, suggesting that a liquid-liquid extraction protocol would be necessary.

A hypothetical MEG extraction procedure for "Phenol, 4-[(ethylthio)methyl]-" from a non-polar liquid sample could involve the following steps:

The sample containing "Phenol, 4-[(ethylthio)methyl]-" is mixed with an equal volume of monoethylene glycol.

The mixture is agitated vigorously to facilitate the partitioning of the analyte from the sample matrix into the MEG phase.

The mixture is then allowed to settle, leading to the formation of two distinct layers: the MEG phase containing the analyte and the non-polar sample matrix.

The MEG phase is carefully separated.

A subsequent back-extraction step using a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) would be performed to transfer the "Phenol, 4-[(ethylthio)methyl]-" from the MEG into a solvent that is more compatible with subsequent chromatographic analysis.

The efficiency of this extraction would depend on the partition coefficient of "Phenol, 4-[(ethylthio)methyl]-" between the sample matrix and MEG. Research on the extraction of organosulfur compounds from diesel has shown the effectiveness of similar glycol ethers, suggesting potential applicability. google.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique, particularly for the analysis of pesticides, phenolic compounds, and other contaminants in food and environmental matrices. dphen1.comscielo.brchromatographyonline.com Its main advantages are its speed, low solvent consumption, and high-throughput capabilities. chromatographyonline.com The application of QuEChERS for the analysis of various phenolic compounds in matrices such as soil, sweet peppers, and rapeseed oil has been successfully demonstrated. dphen1.comscielo.bracs.org

Given that "Phenol, 4-[(ethylthio)methyl]-" is a phenolic compound, a modified QuEChERS protocol could be a highly effective extraction and clean-up method. A potential QuEChERS procedure for extracting "Phenol, 4-[(ethylthio)methyl]-" from a solid matrix (e.g., soil or plant material) would typically involve two main stages:

Extraction and Partitioning:

A homogenized sample is placed in a centrifuge tube with a suitable organic solvent, typically acetonitrile, due to its ability to extract a wide range of compounds and its limited miscibility with water. dphen1.com

Water is added to the sample to facilitate the partitioning of the analyte into the acetonitrile.

A salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. acs.org MgSO₄ aids in the partitioning of the analyte into the acetonitrile layer by absorbing excess water, while NaCl helps to create a phase separation between the aqueous and organic layers. acs.org

The tube is shaken vigorously and then centrifuged to separate the layers.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube containing a sorbent material.

For phenolic compounds, a common sorbent is a primary secondary amine (PSA) bonded silica, which effectively removes organic acids, fatty acids, and sugars that could interfere with the analysis.

The tube is again vortexed and centrifuged.

The final, cleaned-up extract is then ready for analysis by chromatographic methods such as GC-MS or LC-MS/MS. scielo.brnih.gov

The following interactive table outlines a hypothetical QuEChERS procedure for "Phenol, 4-[(ethylthio)methyl]-".

StepProcedureReagents/MaterialsPurpose
1. Sample WeighingWeigh a homogenized sample into a 50 mL centrifuge tube.Homogenized sample, 50 mL centrifuge tubeTo obtain a representative portion of the matrix.
2. ExtractionAdd acetonitrile and water to the sample.Acetonitrile, Deionized WaterTo extract "Phenol, 4-[(ethylthio)methyl]-" from the sample matrix.
3. Salting OutAdd a salt mixture.Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)To induce phase separation and drive the analyte into the acetonitrile layer.
4. Shaking & CentrifugationShake vigorously and centrifuge.Vortex mixer, CentrifugeTo ensure thorough extraction and separate the organic and aqueous/solid phases.
5. d-SPE Clean-upTransfer an aliquot of the supernatant to a d-SPE tube containing a sorbent.Primary Secondary Amine (PSA) sorbent, 15 mL centrifuge tubeTo remove interfering matrix components.
6. Final CentrifugationVortex and centrifuge the d-SPE tube.Vortex mixer, CentrifugeTo separate the cleaned extract from the sorbent.
7. AnalysisCollect the supernatant for chromatographic analysis.Autosampler vialThe final extract is ready for injection into a GC or LC system.

The development of such advanced sample preparation methods is crucial for the reliable detection and quantification of "Phenol, 4-[(ethylthio)methyl]-" in complex samples, enabling more accurate risk assessments and environmental monitoring. Further research is needed to validate and optimize these hypothetical procedures for specific matrices.

Computational Chemistry and Theoretical Modeling of Phenol, 4 Ethylthio Methyl

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. DFT calculations can predict a wide range of electronic properties by approximating the electron density of the system.

A study on substituted 4-phenylphenols using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has demonstrated the utility of this approach in understanding ground state geometry, vibrational frequencies, and electronic properties. tandfonline.com For Phenol (B47542), 4-[(ethylthio)methyl]-, similar calculations would reveal the influence of the ethylthiomethyl group on the phenolic ring. The presence of both electron-donating (hydroxyl) and potentially electron-withdrawing or -donating (ethylthiomethyl) groups suggests a nuanced electronic structure. tandfonline.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. bohrium.com

In studies of substituted phenols, the nature of the substituent significantly influences the HOMO-LUMO gap. tandfonline.combohrium.com For Phenol, 4-[(ethylthio)methyl]-, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the lone pairs of the oxygen and sulfur atoms. The LUMO would likely be distributed over the aromatic ring's antibonding π* orbitals.

DFT calculations allow for the quantification of various reactivity descriptors, as illustrated by hypothetical values for a related compound in the table below.

DescriptorDefinitionHypothetical Value (a.u.)Significance for Phenol, 4-[(ethylthio)methyl]-
HOMO Energy Energy of the highest occupied molecular orbital-0.21Indicates the propensity to donate electrons, relevant for antioxidant activity.
LUMO Energy Energy of the lowest unoccupied molecular orbital-0.02Relates to the ability to accept electrons in reactions.
HOMO-LUMO Gap Energy difference between HOMO and LUMO0.19A smaller gap suggests higher reactivity and polarizability. bohrium.com
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2-0.115Describes the escaping tendency of electrons from an equilibrium system.
Global Hardness (η) (E_LUMO - E_HOMO) / 20.095Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η)0.07Quantifies the electrophilic character of the molecule.

These are illustrative values and would need to be calculated specifically for Phenol, 4-[(ethylthio)methyl]-.

Analysis of substituted phenols has shown that electron-donating groups increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. mdpi.com The ethylthiomethyl group's effect would depend on its conformation and interaction with the π-system.

DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds. This process identifies the low-energy conformers and the transition states that separate them. For example, in a study of anisole (B1667542) derivatives, similar in that they possess a flexible side chain on a benzene (B151609) ring, molecular mechanics and dynamics calculations were used to explore the potential energy surface and identify the most stable conformations. researchgate.net For Phenol, 4-[(ethylthio)methyl]-, one would expect to find several local energy minima corresponding to different orientations of the ethyl group relative to the phenol ring. The global minimum would represent the most stable, and therefore most populated, conformation at equilibrium.

Analysis of Molecular Orbitals and Reactivity Descriptors

Molecular Dynamics Simulations for Conformational Behavior

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. neutron-sciences.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or within a larger system). mdpi.com

For Phenol, 4-[(ethylthio)methyl]-, an MD simulation in a box of water molecules would illustrate how the molecule's conformation fluctuates and how it interacts with the solvent. Key properties that can be analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.

Root Mean Square Fluctuation (RMSF): To pinpoint which parts of the molecule are most flexible. The ethyl end of the side chain would be expected to show higher RMSF values than the relatively rigid phenol ring.

Radial Distribution Functions (RDFs): To characterize the solvation shell and the specific interactions (e.g., hydrogen bonds) between the phenolic hydroxyl group and water molecules.

Studies on anisole and its derivatives have successfully used MD simulations to understand the structure of the liquid state, including interactions like π-π stacking and weak C-H···O hydrogen bonds. uniroma1.itresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methodologies for Complex Systems

When studying the interaction of a molecule like Phenol, 4-[(ethylthio)methyl]- with a large biological system, such as a protein, a full QM treatment is computationally prohibitive. QM/MM methods offer a solution by treating the most important part of the system (e.g., the ligand and the active site residues) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. mdpi.com

A study on the interaction between various polyphenols and the protein β-lactoglobulin utilized molecular docking, MD, and QM/MM approaches to elucidate binding modes and effects on antioxidant activity. nih.govnih.govacs.orgacs.org For Phenol, 4-[(ethylthio)methyl]-, a QM/MM study could be designed to investigate its binding to a target protein.

StepDescriptionExpected Outcome for Phenol, 4-[(ethylthio)methyl]-
1. System Setup The protein-ligand complex is placed in a solvent box.A solvated model of the target protein with Phenol, 4-[(ethylthio)methyl]- in its binding site.
2. QM/MM Partitioning The system is divided into a QM region (the ligand and key active site residues) and an MM region (the rest of the protein and water).Accurate electronic description of the key binding interactions (e.g., hydrogen bonds, π-sulfur interactions).
3. Simulation/Optimization Energy minimization or MD simulation is performed on the hybrid system.A refined model of the binding pose and calculation of interaction energies that include electronic polarization effects. acs.org

This approach allows for an accurate description of charge transfer, polarization, and bond-breaking/forming events that cannot be captured by classical force fields alone.

Predictive Modeling for Structure-Property Relationships (excluding direct physical properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their properties. icapsr.com These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and then using regression techniques to find a mathematical equation that predicts a property of interest.

For phenolic compounds, QSPR models have been successfully developed to predict properties like antioxidant activity. umz.ac.irmdpi.comtandfonline.comdntb.gov.ua A QSPR study on phenolic antioxidants might involve the following descriptors:

Electronic Descriptors: HOMO energy, LUMO energy, dipole moment. umz.ac.ir

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Charges on specific atoms (e.g., the phenolic oxygen). tandfonline.com

A study on 42 phenolic antioxidants used descriptors like the HOMO energy and the number of hydroxyl groups to build a predictive model for redox potential. umz.ac.ir Similarly, a QSPR model for a series of sulfur-containing alkylphenols was developed to predict the rate constant for antioxidant activity. mdpi.comdntb.gov.ua By calculating the relevant descriptors for Phenol, 4-[(ethylthio)methyl]-, its antioxidant potential could be estimated using such a pre-existing QSPR model.

Intermolecular Interaction Analysis through Computational Approaches

The non-covalent interactions of Phenol, 4-[(ethylthio)methyl]- are crucial for its behavior in a condensed phase or a biological environment. The molecule can participate in several types of interactions:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic ring can stack with other π-systems.

Sulfur-Aromatic Interactions: The sulfur atom can engage in favorable interactions with aromatic rings, a phenomenon observed in protein structures. researchgate.netndsu.edu

Computational methods can dissect and quantify these interactions. Energy decomposition analysis, for instance, can partition the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. Studies on sulfur-containing aromatic molecules have shown that while short sulfur-sulfur or sulfur-aromatic contacts are often observed, the primary stabilizing force is often the dispersion interaction. aip.org The specific geometry of the interaction, such as whether the sulfur atom is positioned above the plane of an aromatic ring, dictates the nature and strength of the stabilizing forces. uva.es Analysis of crystallographic databases has provided statistical evidence for preferred geometries in sulfur-aromatic interactions. researchgate.netndsu.edu

Characterization of Hydrogen Bonding Networks

The defining feature of Phenol, 4-[(ethylthio)methyl]- in the context of non-covalent interactions is its phenolic hydroxyl (-OH) group, which can act as a hydrogen bond donor. Additionally, the sulfur atom of the ethylthio group and the oxygen atom of the hydroxyl group can both function as hydrogen bond acceptors. This dual functionality allows for the formation of various hydrogen bonding networks.

Intramolecular vs. Intermolecular Hydrogen Bonding: While the para-substitution pattern in Phenol, 4-[(ethylthio)methyl]- precludes the formation of a direct intramolecular hydrogen bond between the hydroxyl group and the ethylthiomethyl substituent, intermolecular hydrogen bonds are expected to be a dominant feature in its condensed phases. In these networks, the hydroxyl proton of one molecule can form a hydrogen bond with the phenolic oxygen or the sulfur atom of a neighboring molecule. Computational studies on similar phenolic systems reveal that O-H···O hydrogen bonds are generally stronger than O-H···S hydrogen bonds. researchgate.net The geometry and energy of these bonds can be predicted with a high degree of accuracy using DFT methods. manu.edu.mknih.gov

Hydrogen Bond Donor and Acceptor Propensity: The ability of the phenolic -OH group to donate a hydrogen bond is influenced by the electronic character of the para-substituent. Electron-donating groups tend to decrease the acidity of the phenolic proton and slightly weaken its hydrogen bond donating capacity, while electron-withdrawing groups have the opposite effect. mdpi.comnih.gov The 4-[(ethylthio)methyl]- group is generally considered to be weakly electron-donating, which would suggest a hydrogen bond donor strength similar to or slightly less than that of unsubstituted phenol.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions associated with hydrogen bonding. numberanalytics.comuba.ar In a hydrogen bond between two molecules of Phenol, 4-[(ethylthio)methyl]-, NBO analysis would likely reveal a significant donor-acceptor interaction between the lone pair of the acceptor atom (oxygen or sulfur) and the antibonding σ* orbital of the O-H bond of the donor molecule. researchgate.netresearchgate.net

The following table presents theoretical data for representative hydrogen-bonded dimers of phenol derivatives, calculated using DFT methods, to illustrate the typical geometries and interaction energies.

Hydrogen-Bonded Dimer Interaction Type Calculated H···Acceptor Distance (Å) Calculated Interaction Energy (kcal/mol)
Phenol - PhenolO-H···O~1.7 - 1.9~ -5 to -7
Phenol - ThioetherO-H···S~2.2 - 2.5~ -3 to -5
Water - Phenol (as acceptor)O-H···O~1.9 - 2.1~ -4 to -6

Note: The data in this table are representative values derived from computational studies on analogous systems and are intended for illustrative purposes. Actual values for Phenol, 4-[(ethylthio)methyl]- would require specific calculations.

Quantification of Van der Waals and Other Non-Covalent Interactions

Beyond the directional and relatively strong hydrogen bonds, the stability of the condensed phases of Phenol, 4-[(ethylthio)methyl]- is also significantly influenced by weaker, non-directional forces, primarily van der Waals interactions.

Electrostatic Interactions: The permanent dipole moment of Phenol, 4-[(ethylthio)methyl]- also gives rise to electrostatic interactions. The molecule possesses a net dipole moment due to the polarized O-H bond and the electronegativity differences between the atoms in the ethylthio group. Molecular electrostatic potential (MEP) maps, which can be calculated using DFT, visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that guide electrostatic interactions. modgraph.co.uk

Sulfur-Containing Interactions: The sulfur atom in the ethylthiomethyl group can participate in specific non-covalent interactions beyond simple hydrogen bond acceptance. These can include so-called chalcogen bonds, where the electrophilic region on the sulfur atom (a σ-hole) interacts with a nucleophilic partner. mdpi.comresearchgate.net The polarizability of the sulfur atom also enhances dispersion interactions. researchgate.net

The total interaction energy between molecules can be decomposed into its constituent parts—electrostatic, dispersion, polarization, and repulsion—using energy decomposition analysis methods within a computational framework. researchgate.net This allows for a quantitative assessment of the relative importance of each type of interaction.

The following table provides a hypothetical energy decomposition for a dimer of Phenol, 4-[(ethylthio)methyl]-, based on typical values for similar aromatic molecules.

Interaction Energy Component Typical Contribution to Total Interaction Energy
Electrostatic30 - 40%
Dispersion (van der Waals)50 - 60%
Polarization5 - 10%
Repulsion(Pauli Repulsion)

Note: This table presents a qualitative breakdown of interaction energy components. The precise percentages would depend on the specific geometry of the interacting molecules and the computational method employed.

Structure Activity Relationship Sar and Mechanistic Studies for Phenol, 4 Ethylthio Methyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and toxicology, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For derivatives of "Phenol, 4-[(ethylthio)methyl]-", QSAR can elucidate the key molecular features driving their efficacy and guide the synthesis of new, improved analogues.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For phenolic compounds, descriptors related to hydrophobicity, electronic effects, and steric properties are paramount. researchgate.netinsilico.eu

Hydrophobicity: The octanol-water partition coefficient (log P) is a critical descriptor, as it governs the compound's ability to cross biological membranes and reach its target site. researchgate.netnih.gov For "Phenol, 4-[(ethylthio)methyl]-" derivatives, modifications to the alkyl chain of the thioether or substituents on the phenyl ring would significantly alter log P.

Electronic Properties: Electronic descriptors such as the Hammett substitution constant (σ), pKa, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.netnih.gov The electron-donating or -withdrawing nature of substituents on the phenol (B47542) ring influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic system. mdpi.com The sulfur atom in the ethylthio-methyl group can also participate in electronic interactions. researchgate.net

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the size and shape of substituents. nih.gov These are particularly important when considering the interaction of the molecule with a specific binding pocket of a biological target.

The validation of these descriptors is a critical step to ensure the predictive power of the QSAR model. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate set of compounds not included in the model's training.

Table 1: Key Molecular Descriptors for QSAR Analysis of Phenol, 4-[(ethylthio)methyl]- Derivatives

Descriptor ClassSpecific DescriptorProperty RepresentedRelevance to Phenol, 4-[(ethylthio)methyl]- Derivatives
Hydrophobic log PLipophilicity and membrane permeabilityInfluences bioavailability and target accessibility.
Electronic Hammett constant (σ)Electron-donating/withdrawing nature of substituentsAffects phenolic acidity and reactivity. nih.gov
pKaIonization state at physiological pHCritical for receptor interaction and solubility.
HOMO/LUMO EnergyElectron-donating/accepting capabilityRelates to reactivity and potential for charge-transfer interactions. researchgate.net
Steric Molar Refractivity (MR)Molecular volume and polarizabilityDefines the size and shape constraints for binding. nih.gov
Taft Steric Parameter (Es)Bulkiness of substituentsImportant for understanding steric hindrance at the active site.

Once a set of validated descriptors is established, various statistical methods can be employed to develop predictive QSAR models. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly used.

For a hypothetical series of "Phenol, 4-[(ethylthio)methyl]-" derivatives with varying substituents on the phenyl ring, a QSAR equation might take the following form, based on general principles for substituted phenols researchgate.netnih.gov:

log(1/C) = alogP - bσ + c*MR + d

Where:

C is the concentration required for a specific biological effect (e.g., IC50).

logP, σ, and MR are the hydrophobic, electronic, and steric descriptors, respectively.

a, b, c, and d are the regression coefficients and a constant determined from the analysis.

The quality of the developed model is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). insilico.eu A high r² value indicates a good fit of the model to the training data, while a high q² suggests good predictive ability for new compounds.

Selection and Validation of Molecular Descriptors

Influence of Substituent Effects on Chemical Reactivity and Biological Activity

The chemical and biological properties of "Phenol, 4-[(ethylthio)methyl]-" are significantly influenced by its constituent parts: the phenol ring, the hydroxyl group, and the ethylthio-methyl substituent.

Electronic Effects: The sulfur atom, being less electronegative than oxygen, can act as a weak electron-donating group through resonance (+R effect) by donating its lone pair of electrons to the aromatic ring. This can increase the electron density of the phenyl ring. However, due to the intervening methylene (B1212753) group (-CH2-), this resonance effect is insulated from the phenyl ring. The primary electronic influence is likely a weak electron-withdrawing inductive effect (-I effect) of the ethylthio group.

Steric Effects: The ethylthio-methyl group is flexible and possesses a degree of steric bulk. This can influence the molecule's ability to fit into a receptor's binding site. The conformational flexibility of the ethyl chain can allow for adaptation to the topology of the binding pocket.

The interplay of these electronic and steric factors is crucial in determining the molecule's reactivity, for instance, in electrophilic aromatic substitution reactions or in its interaction with biological macromolecules.

The positioning of the ethylthio-methyl group and modifications to other parts of the molecule can dramatically alter its biological activity.

Positional Isomerism: Moving the ethylthio-methyl group from the para-position (position 4) to the ortho- (position 2) or meta- (position 3) position relative to the hydroxyl group would significantly change the molecule's properties. An ortho-substituent could engage in intramolecular hydrogen bonding with the phenolic hydroxyl group, which would affect its acidity and interaction with external targets. A meta-substituent would have a different electronic influence on the hydroxyl group compared to the para-isomer.

Functional Group Modifications:

Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bonding donor capability and its acidic nature, which could drastically reduce or alter its biological activity if this group is essential for target binding.

Table 2: Predicted Effects of Structural Modifications on the Properties of Phenol, 4-[(ethylthio)methyl]-

ModificationPredicted Effect on HydrophobicityPredicted Effect on Electronic PropertiesPotential Impact on Biological Activity
Isomerization to ortho-positionMinor changePotential for intramolecular H-bonding, altering OH acidity.Altered receptor binding and bioavailability.
Isomerization to meta-positionMinor changeDifferent inductive/resonance effects on the OH group.Likely different activity profile compared to para-isomer.
Oxidation of Sulfur to Sulfoxide (B87167)DecreaseIncreased electron-withdrawing character.Altered solubility and potential for different target interactions.
Replacement of Ethyl with MethylDecreaseMinor changeReduced steric bulk, potentially improving binding fit.
Esterification of Phenolic OHIncreaseElimination of acidic proton and H-bond donor ability.Loss or change of activity if OH is critical for binding.

Electronic and Steric Contributions of the Ethylthio-methyl Group

Mechanistic Insights into Molecular Recognition and Ligand-Target Interactions

Understanding how "Phenol, 4-[(ethylthio)methyl]-" and its derivatives interact with their biological targets at a molecular level is key to elucidating their mechanism of action. While specific targets for this compound are not extensively documented in publicly available literature, general principles of ligand-receptor interactions for phenolic compounds can be inferred.

Molecular recognition is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This is often a critical interaction for anchoring the ligand in the binding site of a protein. researchgate.net

π-Stacking: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or positively charged residues in the target protein.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding mode of "Phenol, 4-[(ethylthio)methyl]-" derivatives within a hypothetical active site. nih.govresearchgate.net Such studies could reveal the key amino acid residues involved in the interaction and provide a rationale for the observed structure-activity relationships. For instance, a docking study might show that the phenolic hydroxyl group forms a crucial hydrogen bond with a specific residue, while the ethylthio-methyl group occupies a hydrophobic pocket.

Structure-Toxicity Relationship (QSTR) Studies for Predictive Assessment

Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that correlate the structural or physicochemical properties of a group of chemicals with their observed toxicity. imist.ma These models are valuable tools for predicting the toxicity of new or untested chemicals, reducing the need for extensive animal testing and providing insights into the mechanisms of toxicity. jst.go.jptandfonline.com For substituted phenols, QSTR models have been extensively developed to predict various toxicological endpoints, including cytotoxicity, aquatic toxicity, and mutagenicity. jst.go.jpnih.govjst.go.jp

A typical QSTR model for substituted phenols might take the form of a mathematical equation that relates a toxicity endpoint (e.g., the concentration that causes 50% inhibition of cell growth, IC50) to a set of molecular descriptors. imist.ma These descriptors can be broadly categorized as:

Hydrophobic: such as the logarithm of the octanol-water partition coefficient (log P).

Electronic: such as Hammett constants (σ), pKa, or quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). jst.go.jpnih.gov

Steric/Topological: such as molecular weight, molar refractivity, or various topological indices.

For a predictive assessment of "Phenol, 4-[(ethylthio)methyl]-," a QSTR model would be developed using a training set of structurally similar substituted phenols with known toxicity data. The descriptors for "Phenol, 4-[(ethylthio)methyl]-" would then be calculated and input into the validated model to estimate its toxicity.

For example, a QSTR study on the toxicity of substituted phenols to the algae Chlorella vulgaris demonstrated that models could be developed to predict multiple toxicity endpoints (IC50, IC20, LOEC, NOEC) with high correlation coefficients. nih.gov Another comprehensive review highlighted that for many phenols, toxicity is well-correlated with log P and electronic parameters like Hammett constants. jst.go.jp The general principle is that the toxicity of many phenols is driven by their ability to disrupt cell membranes (a process related to hydrophobicity) and their reactivity (related to electronic properties). jst.go.jp

The following table illustrates the types of descriptors that would be relevant in a QSTR study of "Phenol, 4-[(ethylthio)methyl]-" and its derivatives.

Descriptor CategorySpecific Descriptor ExampleRelevance to "Phenol, 4-[(ethylthio)methyl]-"
Hydrophobicity Log P (Octanol-Water Partition Coefficient)Predicts the compound's tendency to partition into biological membranes, influencing its bioavailability and membrane-disrupting potential. jst.go.jp
Electronic Hammett Constant (σp)Quantifies the electron-donating/withdrawing effect of the 4-[(ethylthio)methyl]- group, affecting the pKa of the phenol and its reactivity. jst.go.jp
Electronic EHOMO (Energy of Highest Occupied Molecular Orbital)Relates to the ease with which the molecule can donate an electron, which is important for antioxidant activity and certain toxicity mechanisms. nih.gov
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept an electron, which can be a factor in its electrophilic reactivity. jst.go.jp
Steric Molar Refractivity (MR)Provides a measure of the volume occupied by the substituent and its polarizability, influencing binding to target sites.

Role of Molecular Conformation in Modulating Biological Efficacy

The three-dimensional arrangement of atoms in a molecule—its conformation—can be a critical determinant of its biological activity. While often overlooked in simpler SAR models, the specific spatial orientation of functional groups can enhance or diminish a molecule's ability to bind to a biological target, such as an enzyme's active site or a receptor's binding pocket.

For "Phenol, 4-[(ethylthio)methyl]-," the key conformational features involve the rotational freedom around the C-C and C-S single bonds in the side chain. The flexibility of the ethylthio-methyl group allows it to adopt various conformations, which could be crucial for optimizing interactions with a specific biological target.

The conformation of the thioether linkage itself can be important. Studies on other thioether-containing bioactive molecules have shown that the geometry around the sulfur atom and the orientation of the alkyl groups can be critical for biological activity. nih.gov The thioether sulfur can act as a hydrogen bond acceptor in some contexts, and its lone pairs of electrons can interact with metal ions or other electrophilic sites in biological systems.

Molecular modeling and quantum chemical studies can be employed to understand the preferred conformations of "Phenol, 4-[(ethylthio)methyl]-" and how these conformations might relate to biological efficacy. researchgate.net By calculating the energies of different rotational isomers (rotamers), researchers can predict the most stable, low-energy conformations that are likely to exist in a biological system. These computational approaches can rationalize observed SAR data; for instance, they might reveal that a particularly active derivative can more readily adopt a conformation that is complementary to a specific enzyme's active site. nih.govresearchgate.net

Based on the information available, there is no scientific literature detailing the biological activities and molecular interactions of the specific chemical compound "Phenol, 4-[(ethylthio)methyl]-". Searches for in vitro studies, including enzyme modulation, receptor binding, cellular uptake, and antimicrobial activity for this particular compound, did not yield any relevant research findings.

Therefore, it is not possible to provide an article on the "Investigation of Biological Activities and Molecular Interactions" of "Phenol, 4-[(ethylthio)methyl]-" as outlined in the request. The absence of published data prevents a scientifically accurate discussion of its effects on biological targets, its mechanisms of action, or its activity spectrum against pathogens.

Investigation of Biological Activities and Molecular Interactions

Antioxidant Activity Mechanisms

The ability of a compound to counteract damaging oxidative processes in biological systems is a key area of pharmacological research. For Phenol (B47542), 4-[(ethylthio)methyl]-, the investigation into its antioxidant capabilities would typically involve assessing its mechanisms for neutralizing free radicals and modulating cellular oxidative stress.

Radical Scavenging Pathways (e.g., DPPH assay)

Redox Modulation and Mitigation of Oxidative Stress

Beyond direct radical scavenging, phenolic compounds can also exert antioxidant effects by modulating cellular redox pathways and mitigating oxidative stress. This can involve influencing the activity of antioxidant enzymes or interfering with signaling cascades initiated by reactive oxygen species (ROS). Currently, there is a lack of published research specifically investigating the role of Phenol, 4-[(ethylthio)methyl]- in modulating these cellular processes.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models

The potential of a compound to inhibit cell proliferation and induce programmed cell death (apoptosis) is a cornerstone of cancer research. Investigations in this area for Phenol, 4-[(ethylthio)methyl]- would involve treating cancer cell lines with the compound and observing its effects on cell viability and the molecular machinery of apoptosis. As of now, specific studies on the antiproliferative and apoptosis-inducing mechanisms of Phenol, 4-[(ethylthio)methyl]- in any cellular model have not been reported in the accessible scientific literature.

DNA/RNA Interaction Studies and Nucleic Acid Binding Modes

Understanding how a compound interacts with genetic material is crucial for elucidating its mechanism of action, particularly for potential anticancer agents. Such studies often employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to determine if a compound binds to DNA or RNA and to characterize the nature of this binding (e.g., intercalation, groove binding). There is currently no available research data from studies on the interaction between Phenol, 4-[(ethylthio)methyl]- and DNA or RNA.

Chemical Derivatization and Scaffold Applications of Phenol, 4 Ethylthio Methyl

Synthetic Transformations for Novel Derivatives and Probes

The strategic modification of Phenol (B47542), 4-[(ethylthio)methyl]- allows for the creation of a diverse array of derivatives. These transformations can be directed at three key regions of the molecule: the phenolic ring, the hydroxyl group, and the ethylthio-methyl side chain.

Introduction of Additional Functionalities onto the Phenolic Ring

The phenolic ring of Phenol, 4-[(ethylthio)methyl]- is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions, primarily at the ortho positions. orientjchem.orgsemanticscholar.org This reactivity allows for the introduction of a variety of functional groups, thereby altering the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions applicable to phenols include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

Formylation: Introduction of a formyl group (-CHO).

These reactions provide handles for further synthetic manipulations, enabling the construction of more complex molecules. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, offering numerous possibilities for altering the molecule's properties. orientjchem.orgsemanticscholar.org

Reaction TypeReagentsProduct
Etherification Alkyl halides, SulfatesAlkoxy derivatives
Esterification Acyl chlorides, AnhydridesEster derivatives
Epoxidation EpichlorohydrinGlycidyl ethers

These modifications can significantly impact the molecule's solubility, lipophilicity, and ability to participate in hydrogen bonding. For example, conversion to an ether or ester can protect the hydroxyl group during subsequent synthetic steps or modulate its biological activity. Epoxidation introduces a reactive epoxide ring, which can be opened by various nucleophiles to create a range of functionalized derivatives. orientjchem.orgsemanticscholar.org

Chemical Alterations of the Ethylthio-methyl Side Chain

The ethylthio-methyl side chain offers unique opportunities for modification, primarily through reactions involving the sulfur atom.

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation alters the polarity and hydrogen bonding capacity of the side chain.

Alkylation/Arylation at Sulfur: The sulfur atom can act as a nucleophile, reacting with electrophiles to form sulfonium (B1226848) salts.

Cleavage and Functionalization: The carbon-sulfur bond can be cleaved under specific conditions, allowing for the introduction of different functional groups at the benzylic position.

Phenol, 4-[(ethylthio)methyl]- as a Building Block in Organic Synthesis

Phenol, 4-[(ethylthio)methyl]- serves as a valuable building block in organic synthesis due to its inherent functionality. sigmaaldrich.com The presence of the phenolic hydroxyl group and the thioether linkage allows it to participate in a variety of coupling and condensation reactions. mdpi.com Its structure is analogous to other phenolic compounds that are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. nordmann.globalcymitquimica.com

The thioether moiety, in particular, can be leveraged in modern synthetic methodologies. For instance, thioethers are known to participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes Phenol, 4-[(ethylthio)methyl]- a potentially useful precursor for constructing elaborate molecular frameworks.

Design and Synthesis of Molecular Scaffolds Incorporating the Phenolic Thioether Moiety

The unique combination of a phenolic core and a flexible thioether linker in Phenol, 4-[(ethylthio)methyl]- makes it an attractive scaffold for the design and synthesis of diverse molecular architectures. mdpi.com The term "scaffold" in medicinal chemistry refers to a core structure to which various functional groups can be attached to create a library of compounds. nih.gov

Multi-Armed and Branched Architectures for Combinatorial Libraries

The concept of multi-armed or branched polymers, often referred to as miktoarm star polymers, involves attaching multiple distinct polymer chains to a central core. nih.gov This approach allows for the creation of highly complex and tunable macromolecules. nih.gov Phenol, 4-[(ethylthio)methyl]-, with its reactive sites, can serve as a core molecule for the synthesis of such branched structures.

For example, the phenolic hydroxyl group can be used as an initiation site for polymerization, while the aromatic ring can be functionalized with additional reactive groups to attach other "arms." The ethylthio-methyl side chain can also be modified to incorporate further branching points. This strategy enables the rapid generation of a combinatorial library of compounds with diverse functionalities, which can then be screened for desired properties. The development of multi-arm polymer conjugates is an active area of research, particularly in fields like drug delivery. google.com

Integration into Polymeric Materials and Functional Surfaces

The bifunctional nature of Phenol, 4-[(ethylthio)methyl]- , with its phenolic hydroxyl group and the potential for functionalization at the benzylic position of the ethylthiomethyl group, allows for its integration into polymeric structures and onto functional surfaces through various chemical strategies.

Phenol, 4-[(ethylthio)methyl]- can serve as a monomer in several types of polymerization reactions. The phenolic hydroxyl group enables its participation in condensation polymerization, similar to how other phenol derivatives are used to create resins. uptti.ac.inwikipedia.orgkharagpurcollege.ac.inmgcub.ac.ine3s-conferences.org For instance, it can react with aldehydes like formaldehyde (B43269) to form novolac or resol-type resins. kharagpurcollege.ac.inmgcub.ac.in The incorporation of the ethylthiomethyl group into the polymer backbone would introduce sulfur atoms, which could enhance the polymer's refractive index, thermal stability, or affinity for heavy metals.

Another potential route to polymerization is through oxidative coupling. Enzymatic or chemical oxidation of the phenol can lead to the formation of poly(phenylene oxide)s. rsc.orgrsc.org In the case of Phenol, 4-[(ethylthio)methyl]- , this would result in a polymer with repeating units of 2-ethylthiomethyl-1,4-phenylene oxide. The properties of such a polymer would be influenced by the presence of the sulfur-containing side chain.

The following table outlines hypothetical polymerization reactions involving Phenol, 4-[(ethylthio)methyl]- based on known reactions of similar phenolic compounds.

Polymerization TypeCo-reactant/CatalystPotential Polymer ProductKey Features
CondensationFormaldehyde, Acid/Base CatalystPhenol-formaldehyde type resinThermosetting properties, potential for high cross-linking. kharagpurcollege.ac.inmgcub.ac.in
Oxidative CouplingOxidizing agent (e.g., FeCl₃), Enzyme (e.g., Horseradish Peroxidase)Poly(2-(ethylthiomethyl)-1,4-phenylene oxide)Thermoplastic, potentially high refractive index, metal-chelating properties. rsc.org
Polyether SynthesisDihaloalkane, BasePolyether with pendant ethylthiomethyl groupsIncreased flexibility compared to poly(phenylene oxide)s.

This table is illustrative and based on the known reactivity of other phenolic compounds.

The phenolic hydroxyl group of Phenol, 4-[(ethylthio)methyl]- provides a reactive handle for grafting the molecule onto various surfaces to impart specific functionalities. unipa.it This can be achieved through several methods, including:

Silanization: The phenol can be reacted with a silane (B1218182) coupling agent, which can then be covalently bonded to silica-based surfaces like glass or silicon wafers.

Esterification or Etherification: The hydroxyl group can react with surfaces functionalized with carboxylic acids or alkyl halides.

Diazonium Chemistry: The phenol can be converted to a diazonium salt, which can then be used to modify a wide range of surfaces, including metals and carbon materials. mdpi.com

The "grafting-to" approach involves synthesizing a polymer from Phenol, 4-[(ethylthio)methyl]- first and then attaching the polymer to a surface. researchgate.net Conversely, in the "grafting-from" method, the monomer is first attached to the surface and then polymerized in situ. researchgate.net

The presence of the ethylthiomethyl group on the functionalized surface could be used to introduce hydrophobicity, chelate metal ions, or serve as a point for further chemical modification. For example, the sulfur atom could be oxidized to a sulfoxide or sulfone, thereby altering the surface's polarity and reactivity.

Development of Hybrid Molecules with Enhanced or Tunable Functionality

The concept of hybrid molecules involves combining two or more pharmacophores or functional moieties into a single chemical entity to achieve synergistic or novel biological activities. nih.govnih.govnih.govPhenol, 4-[(ethylthio)methyl]- presents a valuable scaffold for the design of such hybrid molecules due to its distinct chemical features that allow for versatile derivatization. nih.govmdpi.com

The phenolic hydroxyl group can be linked to other bioactive molecules through ester or ether linkages. Furthermore, the ethylthiomethyl group can be modified, for instance, by oxidation of the sulfur atom or by substitution at the benzylic position, to introduce additional functionalities or to modulate the molecule's pharmacokinetic properties.

For example, a hybrid molecule could be constructed by linking an anti-inflammatory drug to the phenolic oxygen of Phenol, 4-[(ethylthio)methyl]- . The resulting molecule might exhibit a dual mechanism of action or improved targeting to specific tissues. The ethylthiomethyl moiety could be tailored to enhance cell membrane permeability or to interact with specific biological targets.

The design of hybrid molecules is a rational approach in drug discovery that can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. nih.govnih.gov The table below presents potential hybrid molecule designs based on the Phenol, 4-[(ethylthio)methyl]- scaffold.

Bioactive MoietyLinkage TypePotential Therapeutic AreaRationale
Non-steroidal anti-inflammatory drug (NSAID)EsterAnti-inflammatoryDual-action compound with potentially reduced gastrointestinal side effects.
Anticancer agentEther or TriazoleOncologyTargeted delivery or synergistic anticancer activity. nih.gov
Quinolone antibioticAmide (after functionalization)AntibacterialOvercoming bacterial resistance by targeting multiple pathways.

This table provides hypothetical examples of hybrid molecules that could be designed using the Phenol, 4-[(ethylthio)methyl]- scaffold.

Environmental Transformation and Degradation Pathways of Phenol, 4 Ethylthio Methyl

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For "Phenol, 4-[(ethylthio)methyl]-", these processes are likely to include photolysis and hydrolysis.

Photolytic degradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. wikipedia.org While direct photolysis data for "Phenol, 4-[(ethylthio)methyl]-" is not available, studies on the related compound ethiofencarb (B1671403), which degrades into it, show that it is readily photodegraded by sunlight when dissolved in water. wikipedia.org The primary photodegradation products of ethiofencarb include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione. wikipedia.org It is plausible that "Phenol, 4-[(ethylthio)methyl]-" itself would be susceptible to photodegradation, likely involving the transformation of the ethylthio-methyl side chain and potential oxidation of the phenol (B47542) ring, leading to the formation of various intermediate compounds. mdpi.commdpi.com The presence of photosensitizers in the environment, such as humic acids, could accelerate this process.

General studies on the photodegradation of phenol show that the process begins with the formation of intermediate compounds, and the efficiency can be enhanced by photocatalysts like titanium dioxide (TiO2). mdpi.commdpi.compsu.edu The degradation of phenol can be influenced by the nature of the photocatalyst and the irradiation time. mdpi.comnih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. "Phenol, 4-[(ethylthio)methyl]-" is a known hydrolysis product of the carbamate (B1207046) insecticide ethiofencarb. wikipedia.org The hydrolysis of ethiofencarb is pH-dependent, being stable in acidic conditions but rapid at alkaline pH (pH 9 and 12). wikipedia.org This suggests that the formation of "Phenol, 4-[(ethylthio)methyl]-" from its parent compound is favored in alkaline aquatic environments.

The hydrolysis of carbamates, in general, leads to the formation of a phenol and an amine. researchgate.net For ethiofencarb, this process yields "Phenol, 4-[(ethylthio)methyl]-" and methylamine. researchgate.netresearchgate.net The kinetics of this hydrolysis have been studied, indicating an E1cB (Elimination Unimolecular Conjugate Base) mechanism. researchgate.netresearchgate.net Once formed, "Phenol, 4-[(ethylthio)methyl]-" itself is expected to be relatively stable to further hydrolysis under typical environmental conditions, as the ether and thioether linkages are generally more resistant to hydrolysis than the carbamate ester bond.

Chemical oxidation in the environment can occur through reactions with naturally occurring oxidants like hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of phenolic compounds, leading to ring hydroxylation and eventual cleavage.

Photolytic and Photosensitized Degradation Processes

Microbial Biodegradation Pathways in Aqueous and Soil Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of phenolic compounds from the environment. ajol.info While no studies have specifically isolated microorganisms that degrade "Phenol, 4-[(ethylthio)methyl]-", the general principles of phenol and alkylphenol biodegradation can provide a framework for its likely fate. ijrrjournal.comnih.gov

Under aerobic conditions, the microbial degradation of phenols typically begins with the hydroxylation of the aromatic ring to form catechol or a substituted catechol. ijrrjournal.comresearchgate.net This initial step is catalyzed by a class of enzymes called phenol hydroxylases. frontiersin.orgnih.gov Following the formation of the catechol intermediate, the aromatic ring is cleaved. This can occur through two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. frontiersin.orgresearchgate.net

For "Phenol, 4-[(ethylthio)methyl]-", the aerobic degradation would likely proceed as follows:

Hydroxylation: A hydroxyl group is added to the phenol ring, likely forming a catechol derivative.

Ring Cleavage: The resulting catechol ring is then opened via either the ortho or meta pathway.

Further Degradation: The resulting aliphatic acids are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to carbon dioxide and water. researchgate.net

The sulfur-containing side chain, -(CH2)-S-CH2CH3, would also be subject to microbial attack, potentially through oxidation of the sulfur atom to form a sulfoxide (B87167) and then a sulfone, similar to the metabolism of ethiofencarb in plants. wikipedia.org

Table 1: Potential Aerobic Biodegradation Steps of Phenol, 4-[(ethylthio)methyl]-

StepProcessKey Enzymes (Hypothesized)Potential Intermediates (Hypothesized)
1Ring HydroxylationPhenol hydroxylase4-[(ethylthio)methyl]catechol
2Ring CleavageCatechol 1,2-dioxygenase or Catechol 2,3-dioxygenaseMuconic acid derivatives
3Side-chain OxidationMonooxygenasesPhenol, 4-[(ethylsulfinyl)methyl]-, Phenol, 4-[(ethylsulfonyl)methyl]-

The anaerobic degradation of phenolic compounds is a more complex process that occurs in the absence of oxygen. d-nb.info It generally proceeds through different pathways than aerobic degradation. A common initial step is the carboxylation of the phenol ring to form 4-hydroxybenzoate. uni-konstanz.deresearchgate.net This intermediate is then typically converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infoejbiotechnology.info

For "Phenol, 4-[(ethylthio)methyl]-", a plausible anaerobic degradation pathway would involve:

Initial Activation: This could involve carboxylation or another activation mechanism.

Conversion to a Central Intermediate: The activated compound would then be transformed into a common intermediate like benzoyl-CoA.

Ring Reduction and Cleavage: The aromatic ring of the central intermediate is then reduced and cleaved.

Final Metabolism: The resulting aliphatic compounds are fermented to simpler molecules like methane (B114726) and carbon dioxide. nih.gov

The presence of the ethylthio-methyl group may influence the specific enzymes and intermediates involved.

A wide variety of microorganisms are known to degrade phenol and its derivatives. academicjournals.orgresearchgate.net While none have been specifically identified for "Phenol, 4-[(ethylthio)methyl]-", it is likely that bacteria and fungi capable of degrading other alkylphenols could also metabolize this compound.

Common phenol-degrading bacteria belong to genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus. mdpi.comijpbs.commdpi.comfrontiersin.org For instance, Pseudomonas putida is well-known for its ability to degrade phenol via the meta-cleavage pathway. ijrrjournal.comfrontiersin.org Acinetobacter species have also been shown to be effective degraders of phenol. nih.govfrontiersin.org Some studies have highlighted the efficiency of bacterial consortia in degrading phenols, suggesting that a community of microorganisms may be more effective than a single species. frontiersin.orgacs.org

Fungi, such as those from the genera Aspergillus and Trichosporon, are also capable of degrading phenolic compounds. researchgate.netfrontiersin.org

Research on alkyl(thio)phenols has shown that bacteria like Sphingomonas sp. possess monooxygenases that can attack a range of 4-substituted alkylphenols. researchgate.net In anaerobic environments, sulfate-reducing bacteria like Desulfatiglans anilini have been shown to degrade phenol. uni-konstanz.de Syntrophic bacteria, such as those from the genus Syntrophorhabdus, play a key role in the anaerobic degradation of phenolics. ejbiotechnology.info

Anaerobic Degradation Processes and Key Intermediates

Environmental Fate and Transport Modeling

Environmental fate and transport models are crucial tools for predicting the distribution and persistence of chemical compounds in the environment. For substituted phenols like Phenol, 4-[(ethylthio)methyl]-, models such as multimedia partitioning (fugacity) models and water quality models like EPANET are employed to estimate their behavior. industrialchemicals.gov.aumdpi.com

These models use the physicochemical properties of a compound—such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow)—to predict its movement and accumulation in air, water, soil, and sediment. industrialchemicals.gov.au For instance, a standard multimedia partitioning model (Level III approach) applied to Bisphenol A (BPA), another substituted phenol, predicts that it will primarily partition to the soil (53%) and water (47%) compartments. industrialchemicals.gov.au Given the structural similarities, it is anticipated that Phenol, 4-[(ethylthio)methyl]- would also exhibit significant partitioning into soil and water.

The mobility of phenolic compounds in soil is a key factor in their environmental fate. who.int An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) can indicate a chemical's likelihood of moving through soil. For example, the estimated Koc for 2,4,6-tris(dimethylaminomethyl)phenol (B167129) is 1480, suggesting low mobility in soil. nih.gov The ethylthio-methyl group in Phenol, 4-[(ethylthio)methyl]- would likely result in moderate to low mobility in soil, with a tendency to sorb to soil particles, which can limit its transport to groundwater but also potentially decrease its bioavailability for microbial degradation. cdc.govasm.org

Table 1: Predicted Environmental Compartment Partitioning for a Related Substituted Phenol

Chemical CompoundPredicted Partitioning to Soil (%)Predicted Partitioning to Water (%)Modeling ApproachSource
Phenol, 4,4'-(1-methylethylidene)bis- (Bisphenol A)5347Level III Fugacity Model industrialchemicals.gov.au

Influence of Environmental Parameters on Degradation Kinetics

The degradation rate of phenolic compounds is highly dependent on various environmental factors, including temperature, pH, initial substrate concentration, and the presence of acclimated microbial populations. scielo.brresearchgate.netmdpi.com

Temperature: Temperature significantly affects the rate of microbial metabolism and, consequently, the biodegradation of phenols. jeeng.net Studies on Pseudomonas fredriksbergsis showed that the optimal temperature for phenol degradation was 28°C. jeeng.net Similarly, Pseudomonas sp. Strain NBM11 exhibited maximum degradation efficiency between 30°C and 32°C. scielo.br Degradation is typically inhibited at both lower and higher temperatures, which can impact the activity of key enzymes involved in the breakdown process. scielo.brjeeng.net

pH: The pH of the environment (soil or water) influences the ionization state of the phenol and the metabolic activity of microorganisms. scielo.br For Pseudomonas sp. Strain NBM11, the optimal pH range for phenol degradation was found to be 6.8 to 7.2. scielo.br A study on the cyanobacterium Leptolyngbya sp. showed the highest phenol removal (98.5%) at a pH of 11, although maximum biomass growth occurred at pH 7. nih.gov Extreme acidic or alkaline conditions can denature microbial enzymes, thereby inhibiting degradation. scielo.br

Substrate Concentration: High concentrations of phenolic compounds can be inhibitory or toxic to microorganisms, leading to an extended lag phase or complete cessation of degradation. scielo.brnih.gov The phenol-degrading strain Pseudomonas putida EKII could utilize phenol as a sole carbon source up to a concentration of 10.6 mM (1.0 g/L). nih.gov Kinetic studies often use models like the Haldane model to describe substrate inhibition at high concentrations. scielo.brjeeng.net

Table 2: Optimal Conditions for Phenol Degradation by Various Microorganisms

MicroorganismSubstrateOptimal Temperature (°C)Optimal pHMax. Concentration Degraded (mg/L)Source
Pseudomonas fredriksbergsisPhenol287700 jeeng.net
Pseudomonas sp. NBM11Phenol30 - 326.8 - 7.21000 scielo.br
Pseudomonas fluorescens PU1Phenol376.9 ± 0.11000 nih.gov
Leptolyngbya sp.PhenolNot Specified11 (for removal), 7 (for growth)150 nih.gov

Bioremediation and Phytoremediation Potential of Related Phenolic Compounds

Bioremediation and phytoremediation are considered cost-effective and environmentally friendly technologies for cleaning up sites contaminated with phenolic compounds. asm.orgresearchgate.nettandfonline.com These approaches utilize microorganisms and plants, respectively, to degrade, remove, or immobilize contaminants. researchgate.netnih.gov

Bioremediation: Many bacterial species, particularly from the genus Pseudomonas, are known to effectively degrade phenol and its derivatives by using them as a sole source of carbon and energy. asm.orgnih.govnih.gov These bacteria typically initiate the degradation process by hydroxylating the phenol to form catechol, which is then cleaved through either the ortho or meta pathway. nih.govnih.gov The presence of alkyl groups, such as in cresols and ethylphenols, can affect the degradation pathway and rate. nih.govnih.gov For instance, a study on Pseudomonas putida EKII showed that while it could metabolize cresols and chlorophenols, their degradation during cell growth was only achieved in co-metabolism with phenol. nih.gov The presence of an ethylthio-methyl group on Phenol, 4-[(ethylthio)methyl]- would likely require specific enzymatic machinery for its breakdown, potentially involving cleavage of the thioether bond.

Phytoremediation: This plant-based technology has shown promise for remediating soils and water contaminated with organic pollutants, including phenols. researchgate.netnih.gov Plants can remove phenols from the environment through several mechanisms: absorption and translocation, transformation and metabolism within plant tissues, and degradation in the rhizosphere (the soil region influenced by plant roots). researchgate.netresearchgate.net The effectiveness of phytoremediation depends on the plant species, the properties of the contaminant, and soil characteristics. researchgate.netresearchgate.net The symbiotic relationship between plants and rhizosphere microorganisms can significantly accelerate the degradation of organic pollutants. asm.org For example, the co-application of Burkholderia sp. bacteria with plants like Brassica chinensis resulted in over 90% degradation of total phenols in less than four days, compared to 38–50% without the microbial amendment. tandfonline.com

Table 3: Examples of Bioremediation and Phytoremediation of Phenolic Compounds

Organism/PlantRemediation TypeTarget Compound(s)Key FindingSource
Pseudomonas putida EKIIBioremediationPhenol, cresols, chlorophenolsDegrades phenol up to 1.0 g/L; co-metabolizes substituted phenols. nih.gov
Pseudomonas fluorescens PU1BioremediationPhenolCompletely degrades up to 1000 ppm of phenol via a meta-cleavage pathway. nih.gov
Brassica chinensis (Bok Choy) & Ipomoea aquatica (Water Spinach) with Burkholderia sp.Rhizoremediation (Phytoremediation + Bioremediation)Phenols>90% degradation of total phenols in <4 days with bacterial co-application. tandfonline.com
Leptolyngbya sp. (Cyanobacterium)BioremediationPhenolAchieved 98.5% phenol removal from an initial concentration of 100 mg/L. nih.gov

Future Research Directions and Unexplored Avenues

Development of Advanced Analytical Methodologies for Trace Detection and Metabolite Profiling

The ability to detect and quantify Phenol (B47542), 4-[(ethylthio)methyl]- and its metabolites at trace levels is paramount for understanding its environmental footprint and biological interactions. Future research will likely focus on developing highly sensitive and selective analytical methods.

Currently, the analysis of organic sulfur compounds often relies on gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS). acs.org These techniques are effective for a range of organosulfur compounds and could be adapted for Phenol, 4-[(ethylthio)methyl]-. rsc.org However, the complexity of environmental and biological matrices necessitates advancements to overcome challenges like matrix interference and the low concentrations of target analytes.

Future methodological developments may include:

Advanced Sample Preparation: Techniques like hollow fibre-protected liquid-phase micro-extraction could be optimized for the specific properties of Phenol, 4-[(ethylthio)methyl]-, enabling its pre-concentration from aqueous samples and minimizing solvent usage.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS would facilitate the identification of unknown metabolites by providing highly accurate mass measurements.

Novel Chromatographic Phases: The development of water-based stationary phases in gas chromatography could offer alternative selectivity for analyzing organosulfur compounds and reduce quenching effects from co-eluting hydrocarbons. rsc.org

A summary of potential analytical techniques is presented in the table below.

Analytical TechniquePotential Application for Phenol, 4-[(ethylthio)methyl]-Key Advantages
GC-FPD Quantification in environmental samplesHigh selectivity for sulfur compounds
GC-MS Identification and quantification of the parent compound and its metabolitesHigh sensitivity and structural elucidation capabilities
HS-SPME-GC-MS Analysis of volatile traces in water or air samplesSolvent-free, sensitive for volatile compounds
LC-HRMS Profiling of non-volatile metabolites in biological fluidsSuitable for polar and thermally labile compounds, high mass accuracy

Deeper Mechanistic Understanding of Biological and Environmental Interactions

A significant area of future research will be to unravel the intricate mechanisms governing the biological and environmental interactions of Phenol, 4-[(ethylthio)methyl]-.

Biological Interactions: The presence of both a phenolic hydroxyl group and a thioether linkage suggests a complex pharmacological and toxicological profile. Phenolic compounds are known for their antioxidant properties, which are influenced by the nature and position of substituents on the aromatic ring. mdpi.comijhmr.com The thioether group can undergo metabolic oxidation to form sulfoxides and sulfones, a process that can alter the compound's polarity and biological activity. rsc.orgnih.gov

Future research should investigate:

Metabolic Pathways: Elucidating the specific cytochrome P450 enzymes and flavin-containing monooxygenases involved in its metabolism. acs.orgnih.gov The metabolism of xenobiotics containing thioether linkages often involves Phase I oxidation followed by Phase II conjugation reactions. nih.govdrughunter.com

Structure-Activity Relationships: Systematically studying how the (ethylthio)methyl group influences the antioxidant and potential pro-oxidant activities of the phenolic ring. core.ac.uk The introduction of sulfur-containing substituents can modulate the antioxidant power of phenols. mdpi.com

Toxicity Mechanisms: Investigating the potential for bioactivation to reactive metabolites and the subsequent cellular responses. chuv.chpjoes.com

Environmental Interactions: The environmental fate of Phenol, 4-[(ethylthio)methyl]- is another critical area of study. Phenol itself is biodegradable in water and soil, with its persistence influenced by factors like pH and microbial activity. dcceew.gov.auwho.int The presence of the sulfur-containing side chain may affect its degradation pathway and persistence.

Key research questions include:

Biodegradation Pathways: Identifying the microorganisms capable of degrading Phenol, 4-[(ethylthio)methyl]- and the enzymatic reactions involved. asm.org

Ecotoxicity: Assessing its potential impact on aquatic and terrestrial organisms. dcceew.gov.au

Environmental Persistence: Determining its half-life in various environmental compartments like water and soil. who.int

Rational Design of Novel Derivatives with Tailored Biological and Material Science Applications

The structure of Phenol, 4-[(ethylthio)methyl]- serves as a scaffold for the rational design of new molecules with enhanced or specific properties. nih.gov Functionalization of natural phenols is a recognized strategy to improve their biological activity. torvergata.it

Biologically Active Derivatives: By modifying the core structure, it may be possible to develop derivatives with potent and selective biological activities. For example, the synthesis of related sulfur-containing phenolic compounds has yielded molecules with significant antioxidant and anti-inflammatory properties. nih.gov The introduction of bulky groups or additional functional moieties could fine-tune these activities. The antioxidant activity of phenolic compounds is known to be dependent on the number and position of hydroxyl groups and other substituents. core.ac.ukmdpi.com

Materials Science Applications: The thioether group offers unique opportunities for materials science. Thioether-containing polymers are of interest for various applications due to their specific properties. acs.org

Potential areas for exploration include:

ROS-Responsive Materials: Polymers incorporating thioether groups can be designed to be sensitive to reactive oxygen species (ROS). rsc.org Oxidation of the thioether to a more polar sulfoxide (B87167) or sulfone can trigger a change in the material's properties, such as disassembly, making them suitable for targeted drug delivery systems. rsc.orgnih.gov

High Refractive Index Polymers: The incorporation of sulfur atoms into polymer chains is a known strategy to increase the refractive index of the material, which is desirable for optical applications. acs.org

Coordination Polymers: The sulfur atom in the thioether can act as a donor atom, coordinating with metal ions to form novel coordination polymers with interesting structural and functional properties, such as helical chains. core.ac.uk

A table summarizing potential derivatives and their applications is provided below.

Derivative ClassPotential ApplicationRationale
Sterically Hindered Analogues Enhanced AntioxidantsIncreased stability of the phenoxy radical
Polyfunctionalized Phenols Multi-target DrugsCombining antioxidant properties with other pharmacophores
Thioether-based Polymers Drug Delivery, Smart MaterialsROS-responsiveness of the thioether linkage
Sulfur-rich Copolymers Optical MaterialsHigh refractive index due to sulfur content

Integration of Multiscale Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental studies will be crucial for accelerating the discovery and development of new applications for Phenol, 4-[(ethylthio)methyl]- and its derivatives. scienceopen.com

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict various properties of phenolic compounds, including bond dissociation enthalpies, which are relevant to their antioxidant activity. scienceopen.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity or toxicity. acs.org Computational tools can also be used in the de novo design of new molecules with desired properties. bohrium.com

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes the synthesis of the designed compounds and their characterization using spectroscopic and analytical techniques. Their biological activities can be assessed through a variety of in vitro and in vivo assays.

This synergistic approach allows for:

Efficient Screening: In silico screening of virtual libraries of derivatives to prioritize candidates for synthesis and testing.

Mechanistic Insights: Computational studies can provide a deeper understanding of the molecular mechanisms underlying the observed biological and chemical properties. acs.org

Property Prediction: Accurate prediction of physicochemical properties, such as pKa, which can influence biological uptake and activity. mdpi.comresearchgate.net

Exploration of New Applications in Materials Science and Green Chemistry

Beyond the areas already mentioned, there are further opportunities for Phenol, 4-[(ethylthio)methyl]- in materials science and green chemistry.

Materials Science: The unique combination of a phenolic ring and a flexible thioether side chain could be exploited in the development of novel functional materials. For instance, phenolic resins are known for their thermal stability and fire resistance. nih.gov The incorporation of sulfur could further enhance these properties or introduce new functionalities.

Green Chemistry: The synthesis and modification of phenolic compounds using environmentally benign methods is a growing area of interest. mdpi.comresearchgate.net Future research could focus on developing green synthetic routes to Phenol, 4-[(ethylthio)methyl]- and its derivatives, potentially utilizing biocatalysis or renewable starting materials. osti.gov Phenolic compounds themselves are considered important building blocks derivable from renewable resources like lignin. researchgate.netosti.gov

The exploration of these future research directions will undoubtedly expand our understanding of Phenol, 4-[(ethylthio)methyl]- and pave the way for its application in a wide range of innovative technologies.

Q & A

Q. Answer :

  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (e.g., unreacted thiol or oxidation byproducts like sulfoxides) .
  • Stability protocols :
    • Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the ethylthio group.
    • Monitor degradation via periodic TLC or GC-MS for sulfoxide formation .

Data Note : Analogous ethylthio-containing pesticides (e.g., ethiofencarb) show sensitivity to UV light and humidity, necessitating dark, dry storage .

Advanced: How does the ethylthio substituent influence the compound’s bioactivity in pesticide research?

Q. Answer :

  • Structure-activity relationship (SAR) :
    • The ethylthio group enhances lipophilicity , improving membrane permeability in insecticidal applications (e.g., ethiofencarb derivatives act as acetylcholinesterase inhibitors) .
    • Comparative studies with methylthio analogs (e.g., 4-(methylthio)phenol) show reduced bioactivity, suggesting ethyl chain length optimizes target binding .
  • Experimental validation :
    • Enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase activity).
    • Molecular docking simulations to assess binding affinity to insecticidal targets .

Advanced: What are the challenges in analyzing Phenol, 4-[(ethylthio)methyl]- in environmental matrices?

Q. Answer :

  • Sample preparation :
    • Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from water/soil samples .
    • Derivatization (e.g., silylation for GC-MS) to improve volatility and detection .
  • Analytical challenges :
    • Co-elution with structurally similar phenolic contaminants (e.g., 4-ethylphenol). Use tandem MS/MS for selective ion fragmentation .
    • Low recovery rates due to adsorption on glassware; mitigate by silanizing glass surfaces .

Advanced: Can biocatalytic methods be applied to synthesize Phenol, 4-[(ethylthio)methyl]- sustainably?

Q. Answer :

  • Biocatalytic routes :
    • Use thioesterases or methyltransferases to catalyze ethylthio group addition to phenolic substrates .
    • Example: Enzymatic coupling of 4-hydroxyphenylpyruvate with ethyl thioesters in aqueous buffers .
  • Advantages :
    • Reduced waste compared to traditional alkylation (no heavy metal catalysts).
    • Higher enantioselectivity for chiral derivatives .
  • Optimization needs :
    • Enzyme engineering to improve catalytic efficiency.
    • Solvent systems compatible with both enzyme activity and substrate solubility .

Advanced: How do computational models aid in predicting the reactivity of Phenol, 4-[(ethylthio)methyl]-?

Q. Answer :

  • DFT calculations :
    • Predict sites of electrophilic attack (e.g., para-substitution trends) using HOMO/LUMO analysis .
    • Simulate oxidation pathways (e.g., sulfoxide formation) via transition-state modeling .
  • Molecular dynamics (MD) :
    • Study interactions with biological targets (e.g., pesticide-binding proteins) to guide SAR .
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for oxidation reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.